

A Technical Guide to TAMRA-PEG2-Maleimide: Suppliers, Purity, and Experimental Applications

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Compound of Interest

Compound Name: TAMRA-PEG2-Maleimide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **TAMRA-PEG2-Maleimide**, a widely used fluorescent labeling reagent. It covers reliable suppliers, purity specifications, and detailed experimental protocols for its application in bioconjugation. This guide is intended to assist researchers in the effective use of **TAMRA-PEG2-Maleimide** for labeling proteins, peptides, and other thiol-containing biomolecules.

Core Compound Information

TAMRA-PEG2-Maleimide is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a maleimide group through a polyethylene glycol (PEG) spacer. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG spacer enhances the solubility of the dye and reduces potential steric hindrance during conjugation.

Supplier and Purity Data

The following table summarizes the information for several suppliers of **TAMRA-PEG2-Maleimide**, including their reported purity levels and other relevant specifications.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	Excitation Max (nm)	Emission Max (nm)	Storage Conditions
MedChem Express	HY-W190932	≥95.0%	640.68	555	580	-20°C, protect from light
BroadPharm	BP-24286	>90%	640.7	553	575	-20°C
AxisPharm	AP10625	≥95%	640.70	N/A	N/A	-20°C
SiChem GmbH	SC-8703	>95%	711.77	N/A	N/A	-20°C
TargetMol	T81047	N/A	640.68	N/A	N/A	-20°C for 3 years

N/A: Not readily available from the supplier's website.

Experimental Protocols

The following protocols provide a general framework for the use of **TAMRA-PEG2-Maleimide** in labeling proteins and peptides. Optimization may be required for specific applications.

Preparation of Reagents

- **Reaction Buffer:** Prepare a degassed buffer at pH 6.5-7.5. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are suitable choices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Buffers should be free of thiols. Degassing can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.
- **Protein/Peptide Solution:** Dissolve the thiol-containing protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
- **TAMRA-PEG2-Maleimide Stock Solution:** Immediately before use, prepare a 1-10 mM stock solution of **TAMRA-PEG2-Maleimide** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Protect the stock solution from light.

Reduction of Disulfide Bonds (Optional but Recommended)

For proteins with internal disulfide bonds, a reduction step is necessary to free up cysteine residues for labeling.

- Add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.
- If using dithiothreitol (DTT), it must be removed after the reduction step (e.g., using a desalting column) as it will compete with the protein's thiols for the maleimide.
- Incubate the mixture for 30-60 minutes at room temperature.

Conjugation Reaction

- Add a 10- to 20-fold molar excess of the **TAMRA-PEG2-Maleimide** stock solution to the protein/peptide solution. The optimal molar ratio may need to be determined empirically.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Conjugate

- Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).
- For purification of TAMRA-labeled peptides, reversed-phase HPLC (RP-HPLC) is a common method.

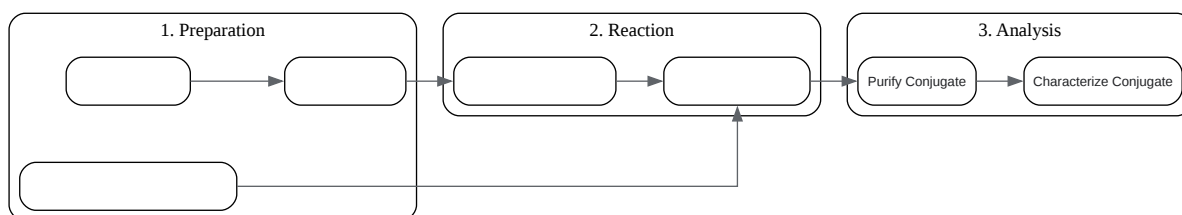
Characterization of the Conjugate

- Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

- Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled product.

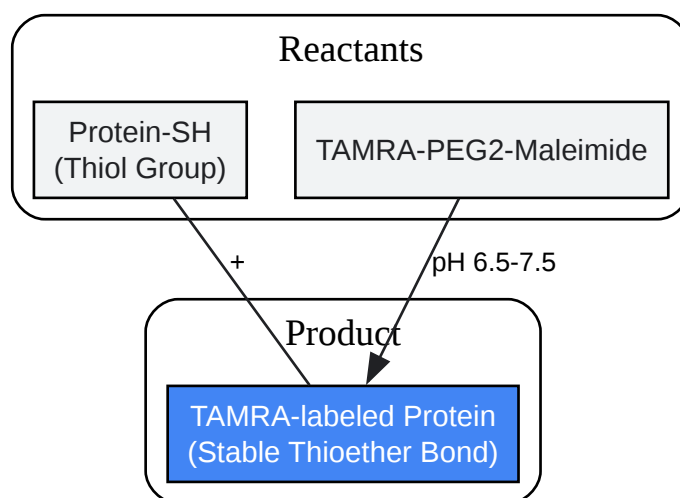
Visualizations

The following diagrams illustrate key aspects of using **TAMRA-PEG2-Maleimide**.



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Caption: Experimental workflow for labeling biomolecules with **TAMRA-PEG2-Maleimide**.



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Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.

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